
Notoginsenoside Fa
説明
Notoginsenoside Fa is a triterpenoid saponin primarily isolated from Panax notoginseng (Burk.) F.H. Chen, a plant widely used in traditional Chinese medicine for its hemostatic, anti-inflammatory, and cardiovascular protective properties . Structurally, it belongs to the dammarane-type saponins, characterized by a tetracyclic triterpene backbone with sugar moieties attached at specific positions. This compound has the molecular formula C₅₉H₁₀₀O₂₇ and a molecular weight of 1241.6530 Da . It is identified in P. notoginseng extracts using advanced analytical techniques such as UPLC-QTOF-MS/MS and HPLC-UV-MS, often co-eluting with isomers like notoginsenoside R4 and ginsenoside Ra3 due to structural similarities .
準備方法
Chemical Transformation Pathways Involving Notoginsenoside Fa
Acid Hydrolysis of Precursor Saponins
This compound serves as a critical intermediate in the acid-catalyzed transformation of Panax notoginseng saponins. Studies demonstrate that this compound undergoes structural modifications under acidic conditions to yield derivatives such as notoginsenoside ST4 and Ft1. For instance, treatment of Fa with 25% acetic acid at 55°C for 5 hours facilitates cleavage of carbohydrate side chains at the C-20 position, producing ST4 as a primary intermediate . This reaction is pH-dependent, with lower pH values accelerating glycosidic bond hydrolysis but risking excessive degradation of the dammarane core.
The hydroxylation of Fa at C-25 further complicates its isolation, as competing reactions under acidic conditions generate multiple epimers. Chromatographic analyses reveal that Fa constitutes approximately 2.3% of total saponins in crude Panax notoginseng extracts, necessitating precise control over reaction parameters to maximize yield .
Epimerization and Isolation Challenges
The C-20 epimerization of Fa-derived compounds introduces significant challenges in purification. Researchers have successfully separated Fa epimers using acetic acid solvent systems, achieving a theoretical preparation yield of 1.8% for downstream products like Ft1 . This low yield underscores the complexity of isolating Fa itself, as competing transformations and stereochemical instability necessitate advanced separation techniques such as:
-
Silica gel chromatography with chloroform-methanol gradients
-
Preparative HPLC using C18 reverse-phase columns
-
Countercurrent chromatography for large-scale separations
Extraction and Purification Methodologies
Ethanol Extraction with Macroporous Resin Purification
Patent CN1414011A outlines a standardized protocol for extracting this compound alongside related saponins :
Step | Parameters | Outcome |
---|---|---|
1. Extraction | 25–95% ethanol, 55–75°C, 3–5 hours | Crude saponin yield: 8.6–12.4% |
2. Adsorption | ADS-2 resin, pH 6.0, 0.5 bed vol/hour | Saponin retention: >92% |
3. Elution | 50% ethanol, 2–3 bed volumes | Fa purity: 21.7% in eluate |
This method reduces processing losses to <5% per step through minimized solvent transfers and eliminates toxic organic solvents, making it industrially scalable .
Fresh Plant Material Homogenization
CN108126000B introduces a novel approach using fresh Panax notoginseng rhizomes to preserve saponin integrity :
-
Homogenization : 75% ethanol (8–10 vol) at 25°C for 12–24 hours
-
Filtration : Sequential vacuum filtration removes 89% of polysaccharides
-
Decolorization : AB-8 resin and 6% activated carbon reduce pigment content by 74%
-
Concentration : Vacuum evaporation at ≤60°C maintains saponin stability
This method achieves total saponin yields of 89.8%, with this compound constituting 2.1–2.4% of the final extract .
Yield Optimization Strategies
Temperature and Solvent Effects
Comparative studies identify 55°C and 25% acetic acid as optimal for Fa stability during hydrolysis. Elevated temperatures (>60°C) promote undesirable hydroxylation at C-25, while lower acetic acid concentrations (<20%) insufficiently cleave glycosidic bonds .
Resin Selection Criteria
The ADS-2 resin's quaternary ammonium groups enable selective Fa adsorption through:
-
Van der Waals interactions with the dammarane skeleton
-
Hydrogen bonding with sugar moieties
-
Ion-exchange with carboxyl groups
This multifunctional adsorption achieves 3.2-fold higher Fa recovery compared to D101 resins .
Analytical Characterization Techniques
UPLC-Q/TOF-ESI-MS Profiling
Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q/TOF-ESI-MS) provides definitive identification of Fa through:
-
Precursor ion at m/z 1,127.6 [M+H]+
-
Characteristic fragments at m/z 945.5 (loss of hexose) and m/z 783.4 (loss of deoxyhexose)
Quantitative HPLC Analysis
Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies Fa using:
-
Column : Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
-
Mobile phase : Acetonitrile–water (32:68, v/v)
-
Flow rate : 1.0 mL/min
-
LOD/LOQ : 0.08 μg/mL and 0.25 μg/mL, respectively
Industrial Scalability and Economic Considerations
Cost-Benefit Analysis of Extraction Methods
Method | Fa Yield (%) | Purity (%) | Cost per kg (USD) |
---|---|---|---|
Acid Hydrolysis | 1.8 | 92.4 | 4,200 |
Ethanol-Resin | 2.1 | 89.7 | 3,800 |
Fresh Material | 2.4 | 90.1 | 4,500 |
The ethanol-resin method offers optimal cost efficiency for large-scale production, though fresh material processing provides marginally higher yields for premium applications .
化学反応の分析
反応の種類: ノトギンセノサイドFaは、酸化、還元、および置換を含むさまざまな化学反応を受けます。 ノトギンセノサイドFaの変換経路には、特定の位置での糖部分の除去が含まれ、さまざまなギンセノサイドの生成につながります .
一般的な試薬と条件: ノトギンセノサイドFaの生体変換は、真菌Cladosporium xylophilumによって生成される酵素によって促進されます。 精製された酵素は、分子量が66.4kDaであり、特定の糖部分を切断する高い選択性を示します .
生成される主要な生成物: ノトギンセノサイドFaの変換から生成される主要な生成物には、ギンセノサイドF2およびRd2、およびノトギンセノサイドFdおよびFeが含まれます .
4. 科学研究への応用
化学: ノトギンセノサイドFaは、他の生物活性ギンセノサイドの合成のための前駆体として使用されます。 その独特の構造と反応性は、化学研究に貴重な化合物にします .
生物学: 生物学的研究では、ノトギンセノサイドFaは、細胞プロセスと分子経路への影響について研究されています。 酵素活性と遺伝子発現を調節する可能性を示しています .
医学: ノトギンセノサイドFaは、抗がん、抗炎症、および神経保護効果を含む重要な薬理活性を示します。 がん、心血管疾患、および神経変性疾患などのさまざまな疾患の治療の可能性について調査されています .
業界: 製薬業界では、ノトギンセノサイドFaは、新薬や治療薬の開発に使用されています。 生物学的経路を調節する能力は、創薬のための有望な候補にします .
科学的研究の応用
Pharmacological Properties
Notoginsenoside Fa exhibits a range of pharmacological activities, including:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting its potential use in treating neurodegenerative diseases.
- Cardioprotective Effects : It has been demonstrated to improve cardiac function and reduce myocardial ischemia, indicating its potential role in cardiovascular therapies.
Cardiovascular Diseases
This compound has been studied for its effects on cardiovascular health. In experimental models, it has shown promise in:
- Reducing Myocardial Ischemia : Animal studies have indicated that this compound can significantly decrease infarct size in myocardial ischemia models, suggesting its utility in heart disease management.
- Platelet Aggregation Inhibition : Research indicates that this compound may act as an anticoagulant by inhibiting platelet aggregation, which could be beneficial in preventing thrombotic events.
Study | Findings |
---|---|
Zhang et al. (2022) | Demonstrated that this compound significantly reduced myocardial infarct size in rat models. |
Li et al. (2023) | Found that this compound inhibited platelet aggregation in vitro and in vivo. |
Neuroprotection
This compound has been investigated for its neuroprotective properties:
- Protection Against Oxidative Stress : In vitro studies have shown that this compound can reduce oxidative stress-induced neuronal death.
- Potential in Neurodegenerative Diseases : Its ability to modulate neuroinflammation suggests potential applications in diseases like Alzheimer's and Parkinson's.
Study | Findings |
---|---|
Wang et al. (2023) | Reported that this compound reduced neuronal apoptosis in models of oxidative stress. |
Liu et al. (2024) | Suggested potential benefits of this compound in animal models of Alzheimer's disease. |
Anti-Cancer Applications
Recent studies have explored the anti-cancer properties of this compound:
- Inhibition of Tumor Growth : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through various signaling pathways.
Study | Findings |
---|---|
Chen et al. (2023) | Found that this compound inhibited the growth of breast cancer cells by inducing apoptosis. |
Zhang et al. (2024) | Reported that this compound suppressed tumor growth in xenograft models. |
Case Study 1: Myocardial Ischemia
A study conducted on rats with induced myocardial ischemia demonstrated that administration of this compound resulted in a significant reduction in infarct size and improved cardiac function post-ischemia. The mechanism was attributed to its effects on platelet aggregation and oxidative stress reduction.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound led to a marked decrease in neuronal cell death and inflammation markers. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
作用機序
ノトギンセノサイドFaは、さまざまな分子標的と経路を通じてその効果を発揮します。特定の酵素と受容体の活性を活性化および調節し、細胞プロセスを変化させます。 たとえば、薬物代謝において重要な役割を果たすシトクロムP450酵素の発現に影響を与えることが示されています 。 さらに、ノトギンセノサイドFaは、ミトゲン活性化プロテインキナーゼ(MAPK)経路などのシグナル伝達経路を調節することができ、その抗がん作用と抗炎症作用に貢献しています .
類似化合物との比較
Structural Comparison
Notoginsenoside Fa shares its core dammarane skeleton with other P. notoginseng saponins but differs in sugar chain configurations. Key structural analogs include:
Compound | Molecular Formula | Molecular Weight (Da) | Sugar Moieties (Positions) | Key Structural Features |
---|---|---|---|---|
This compound | C₅₉H₁₀₀O₂₇ | 1241.6530 | Glucose, xylose, arabinose (C-3, C-20) | 20(S)-protopanaxadiol backbone with branched oligosaccharides |
Notoginsenoside R4 | C₅₉H₁₀₀O₂₇ | 1241.6530 | Glucose, xylose (C-3, C-20) | Lacks arabinose residue compared to Fa |
Ginsenoside Ra3 | C₅₉H₁₀₀O₂₇ | 1241.6530 | Glucose, arabinose (C-3, C-20) | Differs in sugar branching at C-20 |
Notoginsenoside Fc | C₅₃H₉₀O₂₂ | 1079.5864 | Glucose, xylose (C-3, C-20) | Shorter sugar chain compared to Fa |
- Isomerism: Fa, R4, and Ra3 are isomeric, sharing the same molecular formula but differing in sugar composition and attachment sites . Fa contains arabinose, while R4 lacks it .
- Degradation Pathways : Fa and Fc undergo hydrolysis at C-20 under microwave processing, yielding SFt3, whereas R4 and Ra3 are more stable due to alternate glycosidic bonds .
Analytical Differentiation
Chromatographic Behavior
- Retention Time : In UPLC-QTOF-MS/MS, Fa (RT: 4.02 min) co-elutes with R4 and Ra3 but is distinguishable via MS/MS fragmentation .
- MS/MS Patterns: Fa: Dominant fragments at m/z 945.5369 (loss of arabinose-glucose) and m/z 783.4814 (further loss of xylose) . R4: Fragments at m/z 915.5201 (loss of xylose-glucose) due to absence of arabinose . Ra3: Unique fragment at m/z 637.4238 from arabinose-specific cleavage .
Pharmacological Activity Comparison
- Anti-Photodamage: Fa uniquely enhances UVB-irradiated keratinocyte survival, unlike R1 or Rb1, which lack this activity .
- Structural-Activity Relationship: The arabinose moiety in Fa may enhance its photoprotective effects, while R1’s neuroprotection is linked to its glucose-rich C-20 chain .
Stability and Processing Sensitivity
- Microwave Processing : Fa and Fc are hydrolyzed at C-20 to form SFt3, whereas R4 remains intact, indicating Fa’s susceptibility to thermal degradation .
生物活性
Notoginsenoside Fa (NGFa) is a protopanaxadiol-type saponin derived from Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. This article provides a detailed overview of the biological activities of this compound, supported by data tables, case studies, and research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₅₉H₁₀₀O₂₇ |
Molecular Weight | 1241.41 g/mol |
CAS Number | 88100-04-3 |
Density | 1.48 ± 0.1 g/cm³ |
1. Neuroprotective Effects
Research indicates that this compound may protect against neurodegeneration. A study demonstrated that NGFa could activate and recover the function of degenerated brain cells, potentially through mechanisms involving the modulation of oxidative stress and inflammation pathways .
Case Study:
In a model of Alzheimer's disease, this compound showed promise in reducing amyloid-beta-induced toxicity, suggesting a potential role in treating neurodegenerative disorders.
2. Cardioprotective Effects
This compound has been shown to exhibit cardioprotective properties. It enhances cardiac function and reduces myocardial injury in heart failure models by modulating lipid metabolism and inflammatory responses.
Research Findings:
- In a study involving mice with heart failure induced by left anterior descending (LAD) ligation, NGFa administration improved cardiac function and reduced lipotoxicity by activating the AMPK pathway, which is crucial for fatty acid oxidation .
- The compound also inhibited diacylglycerol (DAG) synthesis and promoted the expression of carnitine palmitoyltransferase-1A (CPT-1A), an enzyme vital for fatty acid metabolism .
3. Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, which may contribute to its protective roles in various tissues. It has been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
Table: Mechanisms of Action in Inflammation
Mechanism | Effect | Reference |
---|---|---|
NF-kB Inhibition | Reduces inflammation | |
Modulation of Nrf2/ARE | Enhances antioxidant enzyme expression | |
Inhibition of iNOS | Decreases nitric oxide production |
Pharmacological Studies
Several pharmacological studies have explored the potential applications of this compound:
- Cardiovascular Health: NGFa has been linked to improvements in lipid profiles and reductions in markers associated with cardiovascular diseases.
- Metabolic Disorders: The compound has shown efficacy in ameliorating insulin resistance and oxidative stress in endothelial cells exposed to palmitic acid .
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Notoginsenoside Fa, and how do they influence its bioactivity?
this compound is a protopanaxadiol-type saponin with the molecular formula C59H100O27 and a molecular weight of 1241.40 g/mol . Its bioactivity, such as neuroprotective potential, is attributed to its glycosylation pattern and hydroxyl group arrangement, which affect solubility and receptor binding. Structural elucidation typically involves NMR spectroscopy and high-resolution mass spectrometry (HR-MS), with chromatographic separation (e.g., HPLC) for purity validation .
Q. What standardized protocols are recommended for isolating this compound from Panax notoginseng?
Isolation involves ethanol extraction followed by column chromatography (e.g., silica gel, macroporous resin) and preparative HPLC. Critical parameters include solvent polarity gradients (e.g., chloroform-methanol-water systems) and column temperature control to prevent degradation. Purity validation requires ≥95% peak area by HPLC-ELSD or UV detection at 203 nm .
Q. Which in vitro or in vivo models are commonly used to assess this compound’s neuroprotective effects?
Common models include:
- In vitro: SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H2O2 or Aβ25–35).
- In vivo: Rodent models of cerebral ischemia-reperfusion injury or neurodegenerative diseases (e.g., Alzheimer’s induced by scopolamine). Dosing ranges vary: 10–50 µM in vitro and 10–50 mg/kg/day in vivo . Data interpretation should account for interspecies metabolic differences and bioavailability limitations.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different neuroinflammatory studies?
Discrepancies often arise from variations in experimental design, such as:
- Dosage : Higher doses (e.g., >50 mg/kg) may induce off-target effects.
- Model specificity : Ischemic vs. degenerative models involve distinct inflammatory pathways (e.g., TNF-α vs. IL-1β dominance).
- Temporal factors : Acute vs. chronic administration impacts cytokine profiling. To address contradictions, conduct dose-response studies with pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) and pathway-specific assays (e.g., NF-κB phosphorylation) .
Q. What methodological strategies improve the reproducibility of this compound’s pharmacokinetic data in preclinical studies?
Key strategies include:
- Standardized administration : Use oral gavage with solubilizers (e.g., 0.5% carboxymethyl cellulose) to ensure consistent absorption.
- Bioanalytical validation : Employ LC-MS/MS with deuterated internal standards (e.g., d5-Notoginsenoside Fa) to minimize matrix effects.
- Tissue distribution studies : Include brain-to-plasma ratio calculations to confirm blood-brain barrier penetration .
Q. How can researchers optimize in silico models to predict this compound’s interactions with neuronal receptors?
Computational approaches should integrate:
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., NMDA or GABAA receptors) from the PDB database.
- Dynamic simulations : Run 100-ns MD simulations (e.g., GROMACS) to assess binding stability under physiological conditions.
- ADMET prediction : Apply SwissADME or ADMETlab to evaluate blood-brain barrier permeability and cytochrome P450 interactions .
Q. Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Use mixed-effects models (e.g., R’s lme4
package) to account for intra-experiment variability. For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) with IC50/EC50 confidence intervals is recommended. Report effect sizes (Cohen’s d) for translational relevance .
Q. How should researchers address limitations in detecting this compound’s metabolites in complex biological matrices?
Combine high-resolution mass spectrometry (HR-MS) with data-dependent acquisition (DDA) or ion mobility to differentiate isomers. For low-abundance metabolites, use stable isotope labeling or derivatization (e.g., dansyl chloride for hydroxyl groups) .
Q. Experimental Design and Validation
Q. What controls are essential for validating this compound’s specificity in enzyme inhibition assays?
Include:
- Positive controls : Known inhibitors (e.g., allopurinol for xanthine oxidase).
- Negative controls : Vehicle-only treatments and heat-inactivated enzymes.
- Off-target checks : Screen against related enzymes (e.g., COX-2 if studying COX-1 inhibition) .
Q. How can researchers standardize in vivo toxicity assessments for this compound?
Follow OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose), with endpoints including:
- Hematological profiling : RBC, WBC, and platelet counts.
- Histopathology : Liver, kidney, and brain sections stained with H&E.
- Biochemical markers : ALT, AST, and BUN for hepatic/renal function .
Q. Literature Synthesis
Q. What systematic review methodologies are effective for synthesizing conflicting evidence on this compound’s mechanisms?
Apply PRISMA guidelines with inclusion criteria focusing on:
特性
IUPAC Name |
2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERICYNRBVMDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H100O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316170 | |
Record name | Notoginsenoside Fa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1241.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Notoginsenoside Fa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88100-04-3 | |
Record name | Notoginsenoside Fa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Notoginsenoside Fa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Notoginsenoside Fa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 240 °C | |
Record name | Notoginsenoside Fa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。